N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide
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Overview
Description
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of an ethyl group on the phenyl ring, a methyl group, and a nitro group on the benzamide moiety
Preparation Methods
The synthesis of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions. This step often involves cyclization to form the benzoxazole ring.
Introduction of Substituents: The ethyl group can be introduced via Friedel-Crafts alkylation, while the nitro group can be added through nitration reactions. The methyl group can be introduced using methylation reactions.
Coupling Reactions: The final step involves coupling the benzoxazole derivative with the benzamide moiety using reagents such as coupling agents (e.g., EDC, DCC) under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and optimized reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, sulfonyl chlorides, and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present on the compound.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties. Studies have indicated its effectiveness against certain bacterial and fungal strains, as well as its ability to inhibit cancer cell growth.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. Its unique structure allows for interactions with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the production of dyes, pigments, and other specialty chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Its anticancer activity could be attributed to the induction of apoptosis (programmed cell death) in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide can be compared with other benzoxazole derivatives and similar heterocyclic compounds:
Benzoxazole Derivatives: Compounds such as 2-(4-methylphenyl)benzoxazole and 2-(4-chlorophenyl)benzoxazole share a similar core structure but differ in their substituents. These differences can lead to variations in biological activity and chemical reactivity.
Benzimidazole Derivatives: Benzimidazole compounds, like 2-phenylbenzimidazole, have a similar heterocyclic structure but with nitrogen atoms in different positions. These compounds also exhibit diverse biological activities and are used in various therapeutic applications.
Thiazole Derivatives: Thiazole compounds, such as 2-(4-methylphenyl)thiazole, have a sulfur atom in the heterocyclic ring. These compounds are known for their antimicrobial and anticancer properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C23H19N3O4 |
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Molecular Weight |
401.4g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-3-methyl-4-nitrobenzamide |
InChI |
InChI=1S/C23H19N3O4/c1-3-15-4-6-16(7-5-15)23-25-19-13-18(9-11-21(19)30-23)24-22(27)17-8-10-20(26(28)29)14(2)12-17/h4-13H,3H2,1-2H3,(H,24,27) |
InChI Key |
JDYDJHMJSFIISL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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